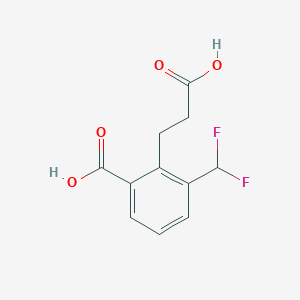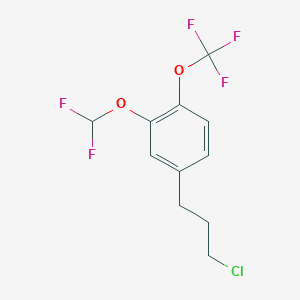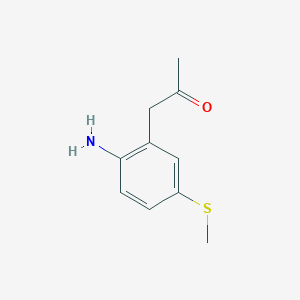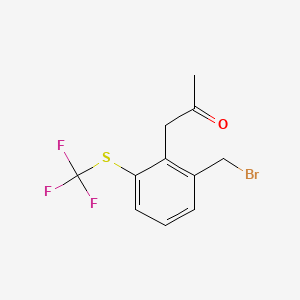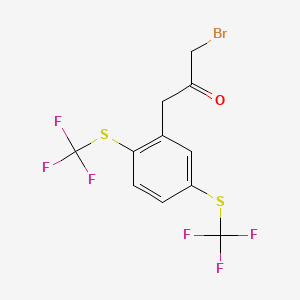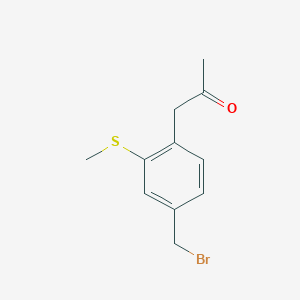
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One possible route could be:
Bromination: Starting with 4-methylthioacetophenone, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Functionalization: The brominated intermediate can then undergo further reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactions, use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the propan-2-one moiety can undergo reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced forms of the ketone.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one would depend on its specific application. For example:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: In synthetic applications, the bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromomethylphenyl)propan-2-one: Lacks the methylthio group, which might affect its reactivity and applications.
1-(4-Methylthio-2-methylphenyl)propan-2-one: Lacks the bromomethyl group, leading to different chemical behavior.
4-Bromomethyl-2-methylthiobenzene:
Uniqueness
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and methylthio groups, which provide a combination of reactivity and functionality that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H13BrOS |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |
Clave InChI |
ZOEOCJJJLBECQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)CBr)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


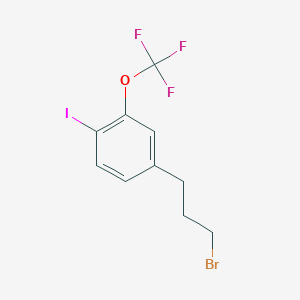

![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
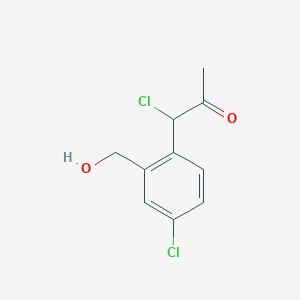

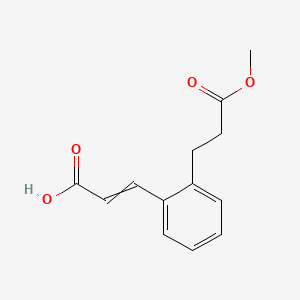
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
